molecular formula C9H8ClN3S B2460568 4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 667412-57-9

4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2460568
CAS RN: 667412-57-9
M. Wt: 225.69
InChI Key: KHQUDUXSVOKFOK-UHFFFAOYSA-N
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Description

“4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic ring structure found in a wide range of drugs and natural products . The compound also includes a chloro-methylphenyl group, which is common in various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the chloro-methylphenyl group. Triazoles can participate in a variety of reactions, including nucleophilic substitutions and reductions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring might increase its stability and polarity .

Safety and Hazards

As with any chemical compound, handling “4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Given the wide range of applications for triazole-containing compounds, it could be a subject of future research in medicinal chemistry .

properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-6-2-3-7(4-8(6)10)13-5-11-12-9(13)14/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQUDUXSVOKFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NNC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol

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